Cas no 1807143-65-2 (2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine)

2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine 化学的及び物理的性質
名前と識別子
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- 2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine
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- インチ: 1S/C9H10BrF2NO/c1-5-3-7(14-2)8(9(11)12)13-6(5)4-10/h3,9H,4H2,1-2H3
- InChIKey: PULJPZREHWUGHO-UHFFFAOYSA-N
- SMILES: BrCC1C(C)=CC(=C(C(F)F)N=1)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- XLogP3: 2.4
- トポロジー分子極性表面積: 22.1
2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029020839-1g |
2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine |
1807143-65-2 | 95% | 1g |
$2,750.25 | 2022-03-31 | |
Alichem | A029020839-500mg |
2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine |
1807143-65-2 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
Alichem | A029020839-250mg |
2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine |
1807143-65-2 | 95% | 250mg |
$960.40 | 2022-03-31 |
2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine 関連文献
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2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridineに関する追加情報
Introduction to 2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine (CAS No. 1807143-65-2)
2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine, identified by its CAS number 1807143-65-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a heterocyclic aromatic structure that is widely recognized for its versatility in drug design and development. The presence of functional groups such as a bromomethyl moiety and a difluoromethyl substituent makes this molecule particularly intriguing for synthetic chemists and pharmacologists.
The bromomethyl group at the 2-position of the pyridine ring introduces a reactive site that is highly suitable for further functionalization through nucleophilic substitution reactions. This property allows for the facile introduction of various pharmacophores, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the difluoromethyl group, located at the 6-position, is known to enhance metabolic stability and binding affinity in drug candidates, which are critical factors in the development of novel therapeutics.
The 5-methoxy and 3-methyl substituents further contribute to the structural diversity of this compound. The methoxy group at the 5-position can participate in hydrogen bonding interactions, which are often crucial for drug-receptor binding. Meanwhile, the methyl group at the 3-position adds steric bulk, influencing the overall conformation and reactivity of the molecule. These structural features collectively make 2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that pyridine-based compounds exhibit properties relevant to various therapeutic areas, including central nervous system disorders, infectious diseases, and oncology. The specific arrangement of functional groups in 2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine suggests potential applications in these fields.
One particularly notable area of research involves the use of pyridine derivatives as kinase inhibitors. Kinases are enzymes that play a pivotal role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. The ability to design molecules that selectively inhibit specific kinases has made kinase inhibitors one of the most successful classes of drugs in recent decades. The reactive nature of the bromomethyl group in 2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine allows for the facile introduction of kinase-binding motifs, making it a valuable scaffold for developing novel kinase inhibitors.
Furthermore, the difluoromethyl group has been extensively studied for its ability to improve drug-like properties such as lipophilicity and metabolic stability. This substituent can enhance binding affinity by increasing hydrophobic interactions with biological targets while also protecting against rapid degradation by metabolic enzymes. The combination of these properties makes 2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine an attractive building block for drug discovery efforts.
Recent advances in computational chemistry have also contributed to the growing interest in this compound. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity. By leveraging these tools, scientists can rapidly screen large libraries of compounds and identify those with optimal properties for further development. The unique structural features of 2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine, including its reactive sites and pharmacophoric elements, make it a promising candidate for virtual screening campaigns.
In addition to its potential as an intermediate in drug synthesis, this compound may also find applications in materials science and agrochemicals. Pyridine derivatives are known for their stability and reactivity, which make them suitable for use in various industrial processes. For instance, they can be employed as ligands in catalytic systems or as precursors to more complex organic molecules.
The synthesis of 2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions followed by functional group transformations such as alkylation or etherification. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications.
Evaluation of this compound's safety profile is also crucial before it can be widely adopted in pharmaceutical applications. While it does not pose significant hazards under normal conditions, standard laboratory precautions should be observed during handling to minimize exposure risks. Detailed toxicological studies would be necessary to fully assess its potential health effects.
The future prospects for 2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine appear promising, given its unique structural features and potential applications across multiple disciplines. As research continues to uncover new biological activities and synthetic strategies, this compound is likely to play an increasingly important role in both academic and industrial settings.
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